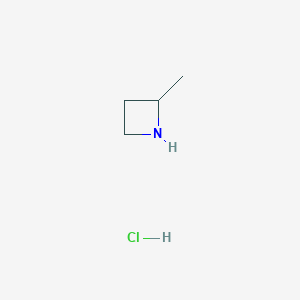

![molecular formula C8H10N4O2S B2487216 6-Méthanesulfonyl-2-méthylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-98-2](/img/structure/B2487216.png)

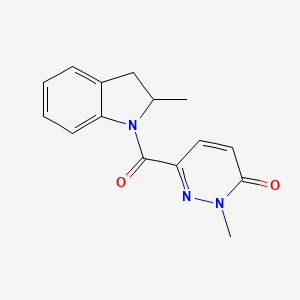

6-Méthanesulfonyl-2-méthylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (6-MS-2-MMP) is a synthetic heterocyclic compound that has been used in various scientific research applications. It is a member of the pyrazolo[1,5-a]pyrimidine family of compounds, which are characterized by a fused five-membered pyrimidine ring and a six-membered pyrazole ring. 6-MS-2-MMP has been found to possess unique biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.

Applications De Recherche Scientifique

- GSK583 agit comme un inhibiteur puissant et sélectif de certaines kinases. Les kinases jouent un rôle crucial dans les voies de signalisation cellulaire, ce qui en fait des cibles attractives pour le développement de médicaments. Les chercheurs étudient les effets du GSK583 sur des kinases spécifiques pour comprendre les processus cellulaires et potentiellement développer des thérapies ciblées pour des maladies comme le cancer .

- GSK583 présente une activité anti-inflammatoire en modulant les réponses immunitaires. Il peut inhiber les cytokines ou les voies pro-inflammatoires, ce qui le rend pertinent pour des affections telles que les maladies auto-immunes, la polyarthrite rhumatoïde et les maladies inflammatoires de l'intestin .

- Les scientifiques étudient le potentiel antiviral du GSK583. Il pourrait inhiber la réplication virale ou interférer avec les enzymes virales. Les médicaments antiviraux sont essentiels pour gérer les infections causées par des virus tels que le VIH, l'hépatite et la grippe .

- La structure du GSK583 suggère des interactions possibles avec les récepteurs ou les enzymes neuronaux. Les chercheurs explorent ses effets sur les maladies neurodégénératives, telles que la maladie d'Alzheimer ou la maladie de Parkinson, dans le but de découvrir de nouvelles stratégies thérapeutiques .

- Compte tenu de ses propriétés inhibitrices des kinases, le GSK583 est pertinent dans la recherche sur le cancer. Les scientifiques étudient son impact sur la croissance tumorale, les métastases et la résistance aux médicaments. Il peut améliorer la chimiothérapie existante ou servir de traitement autonome .

- GSK583 sert de composé d'outil précieux pour les études de biologie chimique. Les chercheurs l'utilisent pour sonder les processus biologiques, valider les cibles médicamenteuses et concevoir de nouvelles molécules. Sa structure unique fournit des informations sur la découverte de médicaments .

Recherche sur les inhibiteurs de kinases

Propriétés anti-inflammatoires

Recherche antivirale

Troubles neurologiques

Recherche en oncologie

Biologie chimique et chimie médicinale

Orientations Futures

Pyrazolo[1,5-a]pyrimidines, the family to which “6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs, have attracted attention in material science and medicinal chemistry . They have potential applications in ionic or molecular sensing, bioimaging, and organic light-emitting devices . Future research could focus on exploiting these beneficial properties to raise our standard of living .

Propriétés

IUPAC Name |

2-methyl-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-5-3-7-10-4-6(15(2,13)14)8(9)12(7)11-5/h3-4H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOQEMDMIIKUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2487142.png)

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)